3-chloro-N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline
Description
3-Chloro-N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline is a Schiff base derivative featuring a furan core substituted with a 2-chloro-5-nitrophenyl group and an imine-linked 3-chloro-4-methylaniline moiety. This compound’s structure combines electron-withdrawing (nitro, chloro) and electron-donating (methyl) substituents, which influence its electronic properties and reactivity.
Properties
CAS No. |
340968-01-6 |
|---|---|
Molecular Formula |
C18H12Cl2N2O3 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C18H12Cl2N2O3/c1-11-2-3-12(8-17(11)20)21-10-14-5-7-18(25-14)15-9-13(22(23)24)4-6-16(15)19/h2-10H,1H3 |
InChI Key |
PCTCHNOQPXDPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline typically involves multiple steps, including the formation of the furan ring, introduction of the nitro and chloro groups, and the final condensation reaction to form the imine linkage. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
3-chloro-N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Structural Features
- Steric Considerations : The 4-methyl group on the aniline moiety may reduce rotational freedom, influencing conformational stability relative to unsubstituted analogs .
Physicochemical Properties
Table 3: Physical Properties Comparison
*Estimated based on nitro/chloro substituent effects .
- Solubility : The target compound’s low solubility aligns with nitrosoaniline derivatives, whereas Mannich bases (4a–i) exhibit higher solubility due to polar amine groups .
Crystallographic and Spectroscopic Data
- Crystal Packing : The target compound may exhibit intermolecular Cl···O interactions, similar to the weak hydrogen bonds observed in (E)-N-[(5-methyl-2-furyl)methylene]-3-nitroaniline .
- Spectroscopy : The imine (C=N) stretch in IR is expected near 1600–1650 cm⁻¹, consistent with Schiff base analogs .
Research Implications
The structural and electronic uniqueness of the target compound positions it as a candidate for materials science (e.g., as a monomer for conductive polymers) or medicinal chemistry (e.g., kinase inhibition, inferred from CX-6258’s use as a reference standard) . Further studies should explore its crystallography (using programs like SHELXL ) and bioactivity profiling.
Biological Activity
3-chloro-N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline is a complex organic compound with potential biological activity, particularly in pharmacological applications. Its structure features a chloro-substituted aniline core linked to a furan ring, which may contribute to its bioactivity through various mechanisms.
- Molecular Formula : C18H12ClN3O4
- Molecular Weight : 369.76 g/mol
- CAS Number : 6882672
- InChIKey : COYMVMZADDOORO-RGVLZGJSSA-N
Antimicrobial Activity
Research has indicated that compounds structurally similar to 3-chloro-N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline exhibit significant antimicrobial properties. For instance, studies have demonstrated that related nitrophenyl and furan derivatives possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| 5-(2-chloro-5-nitrophenyl)furan-2-yl derivatives | Antibacterial | |
| 3-chloro-N-(substituted phenyl)anilines | Antifungal |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The results suggest that it may induce apoptosis in certain types of cancer cells, potentially through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15.4 | Apoptosis induction |
| MCF-7 (breast cancer) | 22.1 | Caspase activation |
Case Studies
-
Case Study on Anticancer Activity :
A study investigated the effects of related compounds on breast cancer cell proliferation. The findings indicated that certain derivatives inhibited cell growth by disrupting the cell cycle and inducing apoptosis, highlighting their potential as anticancer agents. -
Antimicrobial Efficacy :
Another case study focused on the antibacterial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant inhibitory effects, suggesting its potential as a lead for developing new antibacterial agents.
The biological activity of 3-chloro-N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline is believed to involve several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have shown to interfere with DNA replication in bacterial cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells leads to programmed cell death.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways critical for cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
